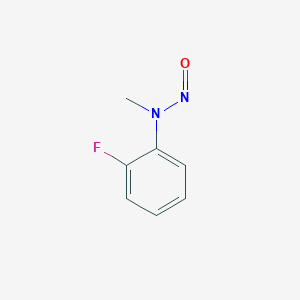

2-fluoro-N-methyl-N-nitrosoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C7H7FN2O/c1-10(9-11)7-5-3-2-4-6(7)8/h2-5H,1H3 |

InChI Key |

CKYDYUFRVLNRHA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1F)N=O |

Origin of Product |

United States |

Molecular Structure and Conformational Dynamics

Theoretical and Experimental Investigations of N-Nitroso Group Geometry

The geometry of the N-nitroso group is a defining feature of N-nitrosamines. Theoretical and experimental studies have established that the N-nitroso moiety (N-N=O) and the adjacent atoms lie in a planar or nearly planar arrangement. This planarity arises from the delocalization of the lone pair of electrons on the amine nitrogen into the π* orbital of the N=O bond. This interaction imparts a significant partial double-bond character to the nitrogen-nitrogen bond and is best described by a resonance hybrid between a neutral and a zwitterionic structure. researchgate.net

While crystallographic data for 2-fluoro-N-methyl-N-nitrosoaniline is not available in the reviewed literature, extensive studies on analogous compounds provide a clear picture of the expected geometry. For instance, X-ray diffraction analysis of the related compound 4-fluoro-N-methyl-N-nitroaniline, which features a nitramine (-NO₂) group instead of a nitroso (-NO) group but shares many electronic similarities, provides valuable insight. In 4-fluoro-N-methyl-N-nitroaniline, the N-N bond length is 1.3510 Å, which is intermediate between a typical N-N single bond (~1.45 Å) and N=N double bond (~1.25 Å), confirming the partial double-bond character. researchgate.net The geometry around the amine nitrogen is nearly trigonal planar, a direct consequence of this resonance. researchgate.net

Theoretical calculations on various N-nitrosamines consistently support this planar geometry. The bond lengths for a simple dialkylnitrosamine like N-nitrosodimethylamine (NDMA) in the gas phase are approximately 1.344 Å for the N–N bond and 1.235 Å for the N–O bond. researchgate.net It is anticipated that the geometry of this compound would closely follow these principles, with the C-N-N-O framework being largely planar. The primary influence of the ortho-fluoro substituent would be electronic rather than a major distortion of the local nitroso group geometry.

Table 1: Selected Experimental Geometric Parameters for 4-Fluoro-N-methyl-N-nitroaniline Note: This data is for the analogous nitramine compound and serves as a proxy for the geometric characteristics of a fluorinated N-methyl-N-nitrosoaniline.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1—N2 | 1.3510 (15) | C1—N1—N2 | 117.38 (12) |

| N2—O1 | 1.2348 (14) | C1—N1—C7 | 122.99 (11) |

| N2—O2 | 1.2393 (14) | N2—N1—C7 | 119.58 (11) |

| C1—N1 | 1.4284 (16) | O1—N2—O2 | 123.59 (11) |

| C4—F1 | 1.3619 (15) | O1—N2—N1 | 118.84 (11) |

| Data sourced from crystallographic analysis of 4-Fluoro-N-methyl-N-nitroaniline. researchgate.net |

Stereochemical Aspects of the N-N=O Moiety and Restricted Rotation

A critical stereochemical consequence of the partial double-bond character of the N-N bond is a substantial barrier to rotation around this bond. researchgate.net This restricted rotation, often referred to as hindered rotation, gives rise to the existence of stable rotational isomers, or rotamers. For asymmetrically substituted nitrosamines like this compound, where the two substituents on the amine nitrogen are different (a methyl group and a 2-fluorophenyl group), these rotamers exist as distinct E/Z (or cis/trans) isomers. mdpi.com

These isomers can be distinguished by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, as the different spatial arrangements of the substituents relative to the N=O group result in different chemical environments and thus different chemical shifts. mdpi.com For example, in asymmetrical N-nitrosamines, the protons of the alkyl group that is cis to the oxygen atom typically resonate at a different frequency than when it is trans. mdpi.com

The energy barrier for this rotation is significant, typically ranging from 23 to 29 kcal/mol depending on the specific molecular structure and solvent. researchgate.net This is considerably higher than the rotational barrier for single bonds, such as the C-aryl bond in some amides which can be around 2.8 kcal/mol, and is the reason the isomers can often be isolated or observed at room temperature. researchgate.netosti.gov Theoretical studies using Density Functional Theory (DFT) have been successfully employed to predict the relative stability and assign the configuration of these E/Z isomers for various asymmetrical nitrosamines. mdpi.com For this compound, two primary conformers (E and Z) resulting from this restricted rotation are expected.

Table 2: Comparison of Rotational Energy Barriers

| Bond | Compound Type | Typical Rotational Barrier (kcal/mol) | Reference(s) |

| N—N Bond | Acyclic N-Nitrosamines | 23 - 29 | researchgate.net |

| C(sp²)—C(aryl) Bond | N-Methylbenzamide | ~2.8 | osti.gov |

| Aryl—N Bond | Substituted 4H-Chromenes | ~13-14 | researchgate.net |

Influence of Fluoro Substitution on Aromatic Ring Electronic Distribution and Conformational Preferences

The presence of a fluorine atom on the aromatic ring, particularly at the ortho position, significantly influences the molecule's electronic properties and conformational preferences. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring. Concurrently, fluorine can act as a weak π-donor through its lone pairs (a +M or mesomeric effect), but for halogens, the inductive effect typically dominates.

This electronic perturbation affects not only the reactivity of the aromatic ring but also the conformational equilibrium. In addition to the E/Z isomerism around the N-N bond, ortho-substituted aryl nitrosamines exhibit another layer of conformational complexity: syn/anti isomerism, which describes the orientation of the N-nitroso group relative to the plane of the aromatic ring. nih.gov This refers to whether the N=O group is pointed toward (syn) or away from (anti) the ortho substituent. nih.govmasterorganicchemistry.com

The choice between the syn and anti conformation is governed by a balance of steric hindrance and electrostatic interactions. The bulky nitroso group may sterically clash with the ortho-fluoro substituent, favoring an anti conformation where the N=O group is directed away from the fluorine atom. Theoretical studies on ortho-substituted aromatic nitroso oxides, which are structurally related to nitrosamines, show that the syn-anti conformational barrier is considerably affected by the nature of the substituent. nih.gov Electron-withdrawing groups were found to influence the transition state of this rotation. nih.gov Therefore, in this compound, a preference for the conformer that minimizes steric repulsion between the fluorine atom and the nitroso group is expected, likely favoring the anti isomer.

Reactivity and Reaction Mechanisms of 2 Fluoro N Methyl N Nitrosoaniline

Transition-Metal-Catalyzed C-H Functionalization

The N-nitroso group in 2-fluoro-N-methyl-N-nitrosoaniline serves as a versatile directing group, enabling the selective functionalization of the ortho C-H bond. This directing capability is a cornerstone of its reactivity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Ortho-C-H Activation Directed by the N-Nitroso Group

The nitrogen atom of the nitroso group in this compound possesses a lone pair of electrons that can coordinate with a transition metal center. This coordination brings the metal catalyst into close proximity to the ortho C-H bond of the aniline (B41778) ring, facilitating its cleavage through the formation of a five-membered metallacycle intermediate. researchgate.netresearchgate.net This directed activation is a key step that precedes the various functionalization reactions. The presence of the fluorine atom at the other ortho position can influence the electronic properties and steric environment of the aromatic ring, potentially affecting the efficiency and regioselectivity of the C-H activation process. researchgate.net

A plausible general mechanism for this process involves the initial coordination of the N-nitroso group to the metal catalyst, followed by the cleavage of the ortho C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination yields the functionalized product and regenerates the active catalyst. researchgate.net

Catalytic Systems Utilizing Rhodium(III), Palladium(II), Cobalt, Iridium, and Ruthenium

A variety of transition metals have been successfully employed to catalyze the C-H functionalization of N-nitrosoanilines, with rhodium(III) and palladium(II) complexes being particularly prominent. researchgate.netfrontiersin.org Cobalt, iridium, and ruthenium catalysts have also demonstrated efficacy in these transformations, each offering unique reactivity profiles. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Rhodium(III) catalysts, often in the form of [Cp*RhCl₂]₂, are highly effective for a range of functionalizations including annulations and couplings with alkynes and other unsaturated systems. frontiersin.orgscispace.comrsc.org In a notable example, the reaction of an o-F-substituted N-nitrosoaniline with a sulfoxonium ylide, catalyzed by Rh(III), proceeded in good yield, demonstrating the compatibility of the ortho-fluoro substituent with this catalytic system. acs.org

Palladium(II) catalysts are widely used for various C-H functionalization reactions, although specific examples with this compound are less commonly reported in the surveyed literature. General palladium-catalyzed methods for N-nitrosoanilines often involve oxidative conditions.

Cobalt catalysts have emerged as a cost-effective and sustainable alternative to precious metals like rhodium and palladium for C-H activation. nih.govrsc.org They have been shown to catalyze the synthesis of indoles from N-nitrosoanilines and alkynes, with a proposed concerted metalation-deprotonation (CMD) mechanism for the C-H bond cleavage. researchgate.net

Iridium catalysts have been utilized in C-H functionalization reactions, including amidation and dehydrogenative couplings. researchgate.netspringernature.comacs.orgnih.govnih.gov

Ruthenium(II) catalysts, for instance [RuCl₂(p-cymene)]₂, have been successfully applied in the C-H functionalization of N-nitrosoanilines with alkynes, even in environmentally benign solvents like water. researchgate.netresearchgate.netmdpi.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, allowing for controlled and selective transformations.

Specific Functionalizations: Alkenylation, Acylation, Alkoxylation, Hydroxylation, and Cyanation

The N-nitroso-directed C-H activation strategy has been applied to introduce a variety of functional groups at the ortho position of the aniline ring.

Alkenylation: Rhodium(III)-catalyzed oxidative coupling of N-nitrosoanilines with substituted allyl alcohols provides access to ortho-β-aryl aldehydes and ketones. frontiersin.org

Acylation: Rhodium(III) catalysis can be used for the acylmethylation of N-nitrosoanilines with reagents like sulfoxonium ylides. acs.org

Hydroxylation: Palladium(II)-catalyzed ortho-hydroxylation of N-nitrosoanilines has been achieved using tert-butyl hydroperoxide (TBHP) as the hydroxylating agent. researchgate.net

While specific data for this compound in all these transformations is not extensively detailed in the available literature, the successful reaction of an o-F-substituted N-nitrosoaniline in a Rh(III)-catalyzed process suggests its applicability in these functionalizations. acs.org The electronic and steric influence of the ortho-fluoro group would be a key factor in determining the precise reactivity and yields.

| Functionalization | Catalyst System (General for N-Nitrosoanilines) | Coupling Partner/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Alkenylation | Rhodium(III) | Allyl alcohols | ortho-Alkenylated N-nitrosoanilines | frontiersin.org |

| Acylmethylation | Rhodium(III) | Sulfoxonium ylides | ortho-Acylmethylated N-nitrosoanilines | acs.org |

| Hydroxylation | Palladium(II) | TBHP | ortho-Hydroxylated N-nitrosoanilines | researchgate.net |

| Annulation | Rhodium(III), Cobalt(III), Ruthenium(II) | Alkynes | Indoles | researchgate.netresearchgate.net |

Rearrangement Reactions

Beyond C-H functionalization, this compound is expected to undergo characteristic rearrangement reactions, most notably the Fischer-Hepp rearrangement.

Fischer-Hepp Rearrangement and Mechanistic Studies

The Fischer-Hepp rearrangement is a classic acid-catalyzed intramolecular reaction of aromatic N-nitrosoamines, which typically yields para-nitrosoarylamines. wikipedia.orgnih.gov The reaction is generally carried out with hydrochloric acid, with other acids often giving poorer yields. wikipedia.org

For this compound, the fluorine atom at the ortho position would leave the para position available for the migration of the nitroso group. However, the electron-withdrawing nature of the fluorine atom could influence the rate of rearrangement by affecting the basicity of the amine and the electronic density of the aromatic ring. rsc.org It is also noteworthy that substitution ortho to the amine is virtually unknown in the Fischer-Hepp rearrangement. wikipedia.org

| Rearrangement | Typical Conditions | General Product | Mechanistic Feature | Reference |

|---|---|---|---|---|

| Fischer-Hepp Rearrangement | Hydrochloric acid | p-Nitrosoarylamine | Intramolecular | wikipedia.orgrsc.org |

Other Electrophilic Aromatic Rearrangements

While the Fischer-Hepp rearrangement is the most prominent electrophilic aromatic rearrangement for N-nitrosoanilines, other related rearrangements of aromatic compounds include the Hofmann-Martius and Fries rearrangements. wikipedia.org However, specific examples of this compound undergoing these or other distinct electrophilic aromatic rearrangements are not widely documented in the surveyed scientific literature. The reactivity is dominated by the N-nitroso group's propensity for either directing C-H activation or participating in the Fischer-Hepp rearrangement.

Reduction Chemistry and Pathways

The reduction of N-nitrosamines is a well-established transformation that typically yields hydrazines or the corresponding secondary amines through denitrosation. The specific outcome often depends on the reducing agent and reaction conditions employed.

Selective Reduction to 1,1-Disubstituted Hydrazines

The conversion of N-nitrosamines to 1,1-disubstituted hydrazines is a synthetically useful reaction. For N-nitrosamines in general, this reduction can be achieved using a variety of reagents. chemicalbook.com While specific studies on this compound are lacking, common methods for the reduction of aryl-N-nitrosamines suggest that similar pathways would be followed.

One of the oldest and most common methods involves the use of zinc dust in acetic acid . chemicalbook.com This method has been shown to produce fair yields of the corresponding dialkylhydrazines. Another powerful reducing system is titanium(IV) chloride with magnesium powder in a dichloromethane/diethyl ether solution. This reagent is known to reduce various nitrosamines to hydrazines in excellent yields, typically over 90%. chemicalbook.comorgsyn.org However, this reagent needs to be freshly prepared for each reaction. chemicalbook.comorgsyn.org

A metal-free alternative for the reduction of aryl-N-nitrosamines utilizes thiourea (B124793) dioxide (TDO) in an aqueous medium. nih.gov This method offers mild reaction conditions and provides good to excellent yields of the desired hydrazines, while being tolerant of various functional groups such as olefins, alkynes, and aryl halides. nih.gov

It is important to note that in many of these reduction reactions, a competing reaction is the cleavage of the N-N bond, leading to the formation of the parent secondary amine, a process known as denitrosation. chemicalbook.comorgsyn.org

Table 1: Common Reagents for the Reduction of N-Nitrosamines to Hydrazines

| Reducing Agent | Conditions | Typical Yields | Notes |

| Zinc dust / Acetic acid | - | Fair | One of the oldest methods. chemicalbook.com |

| TiCl₄ / Mg | Dichloromethane/Diethyl ether | >90% | Reagent must be made fresh. chemicalbook.comorgsyn.org |

| Thiourea dioxide (TDO) | Aqueous medium | Good to Excellent | Metal-free and tolerates various functional groups. nih.gov |

Mechanistic Studies of Reductive Processes

Detailed mechanistic studies specifically for the reduction of this compound are not available. However, the general mechanism for the reduction of N-nitrosamines to hydrazines involves the transfer of electrons to the nitroso group. In the case of metal-based reductions, the reaction likely proceeds through a series of single-electron transfers from the metal surface to the nitrosamine (B1359907), followed by protonation steps.

For electrolytic reductions, which proceed smoothly for dialkylnitrosamines in acidic ethanol, the yields are significantly lower for aryl-substituted nitrosamines. chemicalbook.comorgsyn.org This suggests that the electronic properties of the aryl group, and by extension the fluoro substituent in this compound, would play a significant role in the efficiency of the reduction. The electron-withdrawing nature of the fluorine atom could influence the electron density at the nitroso group, thereby affecting the rate and outcome of the reduction.

Photochemical Transformations

The photochemistry of N-nitrosamines is characterized by the cleavage of the relatively weak N-N bond upon absorption of ultraviolet radiation. chemicalbook.com This initial bond homolysis leads to the formation of an amino radical and a nitric oxide radical, which can then undergo a variety of subsequent reactions.

Photolysis Mechanisms and Quantum Yields in Solution

The photolysis of N-nitrosamines is initiated by the excitation of the molecule to a singlet excited state. chemicalbook.com The primary photochemical event is the cleavage of the N-NO bond. chemicalbook.com The quantum yield of this decomposition can be influenced by several factors, including the solvent and the pH of the solution. For N-nitrosodimethylamine (NDMA), a representative nitrosamine, the quantum yield for decomposition is relatively constant at approximately 0.3 over a pH range of 2 to 8. chemicalbook.com However, the quantum yield drops significantly to below 0.1 at a pH between 8 and 9 and continues to decrease with increasing alkalinity. chemicalbook.com This pH dependence suggests the involvement of a protonated intermediate in the photolytic decomposition pathway. chemicalbook.com

Photoaddition and Photorearrangement Reactions

Following the initial photolytic cleavage of the N-N bond, the resulting aminium radical and nitric oxide can participate in further reactions. Under inert conditions, these radicals can add across carbon-carbon double bonds in a stepwise manner, leading to products containing a tertiary amine and a C-nitroso group. chemicalbook.com These C-nitroso compounds can then tautomerize to the corresponding oximes. chemicalbook.com When photolysis is conducted in the presence of air (oxygen), the reaction can yield nitrate (B79036) esters instead of C-nitroso compounds. chemicalbook.com

For aryl nitrosamines like N-nitroso-N-methylaniline, photolysis in the presence of air has been observed to produce ring-nitrated products alongside the corresponding nitramine. acs.org This suggests that the aromatic ring can be susceptible to modification under photochemical conditions.

Influence of pH and Solvent on Photoreactivity

The pH of the solution has a pronounced effect on the photoreactivity of N-nitrosamines. In acidic solutions, the rate of photolysis generally increases. chemicalbook.com This is attributed to the protonation of the nitrosamine, which facilitates the cleavage of the N-N bond. The quantum yield of decomposition, however, shows a more complex dependence on pH, as noted earlier. chemicalbook.com

The nature of the solvent also plays a crucial role. In aqueous solutions, the photolysis of nitrosamines is a significant degradation pathway in sunlit surface waters. acs.org In aprotic solvents, the quantum yields of decomposition for some dialkylnitrosamines are similar to those observed in alkaline aqueous solutions, suggesting that the decomposition proceeds from the neutral excited state in these environments. chemicalbook.com The polarity and hydrogen-bonding ability of the solvent can influence the stability of the excited state and the subsequent reaction pathways of the radical intermediates.

Reactions with Electrophiles and Nucleophiles

The electronic nature of the substituted aniline ring in this compound allows it to react with both electrophilic and nucleophilic species. The nitroso group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Formation and Reactivity of O-Substituted Hydroxydiazenium Salts

Mechanistic Investigations of Nucleophilic Aromatic Substitution

The presence of a fluorine atom and a nitroso group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group, in this case, the fluoride (B91410) ion, from the aromatic ring. The SNAr mechanism is generally a two-step process involving the addition of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orgchemistrysteps.com

The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In this compound, the nitroso group is in the ortho position to the fluorine atom, which should activate the ring towards nucleophilic attack.

An interesting aspect of SNAr reactions is the reactivity of halogens as leaving groups. Contrary to SN1 and SN2 reactions, fluorine is often a better leaving group than other halogens in SNAr. This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. masterorganicchemistry.com The breaking of the carbon-halogen bond occurs in the second, faster step.

Table 1: General Reactivity Trend of Halogens as Leaving Groups in SNAr Reactions

| Leaving Group | Relative Reactivity |

| F | Highest |

| Cl | Intermediate |

| Br | Intermediate |

| I | Lowest |

While specific mechanistic studies on this compound are not extensively documented, the general principles of SNAr suggest that it would react with strong nucleophiles to yield 2-substituted-N-methyl-N-nitrosoaniline derivatives. The reaction's progress could be monitored by observing the disappearance of the starting material and the formation of the product, with the structure of the Meisenheimer intermediate being a key point of investigation. chemistrysteps.com

Annulation and Cyclization Reactions

The functional groups on this compound also allow for its participation in various annulation and cyclization reactions to form heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry.

Synthesis of Indazole Scaffolds

N-nitrosoanilines are valuable precursors for the synthesis of indazole derivatives. A notable example is the cascade reaction of N-nitrosoanilines with diazo compounds in the presence of hexafluoroisopropanol (HFIP) to produce functionalized indazole N-oxides. rsc.org This reaction proceeds through an initial nitroso-directed C-H bond alkylation, followed by nucleophilic addition of the enol onto the nitroso group, and subsequent ring-opening and aromatization-driven dehydrogenation. rsc.org Although this specific methodology has not been reported for this compound, it represents a plausible pathway for its conversion into a fluorinated and N-methylated indazole N-oxide derivative. The general approach highlights the synthetic utility of the nitroso group in directing cyclization reactions.

Formation of Quinolinone Derivatives via [3+3] Annulation

The use of N-nitrosoanilines in [3+3] annulation reactions for the synthesis of quinolinone derivatives is another area of synthetic chemistry. However, a review of the current literature does not provide specific examples of this compound being employed in such transformations. This suggests that this particular synthetic application for this substrate may not have been explored or reported yet.

Development of Phenazine (B1670421) Ring Systems from N-Aryl-2-nitrosoaniline Intermediates

N-aryl-2-nitrosoanilines serve as key intermediates in the synthesis of phenazine derivatives. nih.gov These intermediates can be generated in situ and then undergo cyclization to form the phenazine core. nih.gov For instance, the reaction of anilines with nitroaromatic compounds can lead to the formation of N-aryl-2-nitrosoanilines, which then cyclize upon treatment with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA). nih.gov

Given this, this compound can be considered a potential precursor for the synthesis of substituted phenazines. While it is an N-methyl- rather than an N-aryl-2-nitrosoaniline, analogous cyclization strategies could potentially be developed. For example, a reaction involving the coupling of this compound with another aniline derivative could lead to an intermediate that, upon cyclization, would yield a fluorinated and methylated phenazine. The development of such synthetic routes would be of interest for creating novel phenazine-based compounds.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Structure and Properties

Quantum chemical methods are instrumental in elucidating the electronic landscape of a molecule, which governs its stability, reactivity, and spectroscopic properties. For N-nitrosoanilines, these investigations focus on how the interplay between the aromatic ring, the amino nitrogen, and the nitroso group dictates the molecule's behavior. The introduction of a fluorine atom at the ortho position is expected to significantly modulate these properties through its strong electron-withdrawing inductive effect.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For a typical N-nitrosoaniline, the HOMO is generally characterized by π-electron density distributed across the aniline (B41778) ring and the nitrogen atoms, while the LUMO is often a π* orbital associated with the N=O bond and the aromatic system. The energy gap between the HOMO and LUMO is a critical indicator of kinetic stability; a smaller gap suggests higher reactivity.

In the case of 2-fluoro-N-methyl-N-nitrosoaniline, the electron-withdrawing fluorine atom is predicted to lower the energy of both the HOMO and LUMO compared to the unsubstituted NMNA. This stabilization would make the molecule less susceptible to electrophilic attack but could enhance its reactivity towards strong nucleophiles by lowering the LUMO energy. The HOMO-LUMO gap provides a quantitative measure for predicting the outcomes of pericyclic reactions and understanding the molecule's role in charge-transfer interactions.

Table 1: Predicted Qualitative Effects of 2-Fluoro Substitution on FMO Properties of N-methyl-N-nitrosoaniline

| Property | N-methyl-N-nitrosoaniline (Parent) | This compound (Predicted) | Rationale for Change |

| HOMO Energy | Baseline | Lower | Inductive effect of fluorine withdraws electron density, stabilizing the HOMO. |

| LUMO Energy | Baseline | Lower | Inductive effect of fluorine stabilizes the LUMO. |

| HOMO-LUMO Gap | Baseline | Potentially altered | The relative stabilization of HOMO vs. LUMO determines the change in the gap. |

| Reactivity | Governed by FMO energies | Modified reactivity profile | Lowered orbital energies decrease reactivity with electrophiles but may increase reactivity with nucleophiles. |

The charge distribution within a molecule is fundamental to predicting its reactive sites. N-nitrosamines are known to have a significant dipolar character due to the N-N-O group. Computational studies, including INDO calculations on related nitrosamines, suggest that the oxygen atom is the most basic site and therefore the most likely point of protonation in acidic media. rsc.org

For this compound, the primary sites for electrophilic attack are the electron-rich oxygen atom of the nitroso group and, to a lesser extent, the aromatic ring. The introduction of the strongly electronegative fluorine atom at the ortho position withdraws electron density from the aromatic ring, particularly at the ortho and para positions relative to the amino group. This deactivation makes electrophilic aromatic substitution less favorable compared to the parent NMNA. Conversely, the sites susceptible to nucleophilic attack are the nitrogen atom of the nitroso group (especially after protonation) and the carbon atoms of the aromatic ring.

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) Calculations

The acid-catalyzed denitrosation of N-nitrosoanilines is a well-studied reaction class. The generally accepted mechanism involves a rapid, reversible protonation of the nitrosamine (B1359907) (likely on the oxygen atom), followed by a rate-determining attack of a nucleophile on the protonated intermediate. researchgate.net At high nucleophile concentrations or in certain solvents, the protonation step itself can become rate-limiting. sci-hub.se

DFT calculations can model this pathway, optimizing the geometries of the reactant, the protonated intermediate, the transition state for nucleophilic attack, and the final products. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative prediction of the reaction rate. While specific activation energies for this compound are not available, studies on related systems provide a template for the reaction profile. For instance, Rh(III)-catalyzed C-H activation and cyclization reactions of N-nitrosoanilines have been computationally investigated, identifying key five-membered rhodacycle intermediates and establishing that electrophilic C-H activation is often the turnover-limiting step. acs.orgacs.org

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool for probing the rate-determining step of a reaction by analyzing changes in reaction rate upon isotopic substitution. For the denitrosation of N-nitrosoanilines, solvent isotope effects are particularly informative.

Studies on N-nitrosodiphenylamine have shown a solvent isotope effect, (k₀)D₂O/(k₀)H₂O, of 2.0, which is consistent with a mechanism involving rate-determining nucleophilic attack on the protonated nitrosamine. researchgate.net For the parent compound, N-methyl-N-nitrosoaniline (NMNA), the solvent isotope effect was found to vary significantly depending on the concentration of the nucleophilic trap (e.g., thiourea). rsc.orgsci-hub.se At low nucleophile concentrations, a normal inverse solvent isotope effect (kH/kD < 1) is observed, typical for specific acid catalysis. rsc.org However, as the nucleophile concentration increases, the rate-limiting step shifts, and the KIE becomes positive (kH/kD > 1), with values reported between 1.3 and 3.8, indicating that proton transfer is now involved in the rate-determining step. sci-hub.se These findings support a change in the mechanistic pathway where protonation of the nitrosamine becomes the slower step under specific conditions. sci-hub.se

Table 2: Experimental Solvent Kinetic Isotope Effects (KIE) for Denitrosation of Related N-Nitrosoanilines

| Compound | Conditions | KIE Value (kH/kD) | Implied Rate-Determining Step | Reference |

| N-nitrosodiphenylamine | Low nucleophile concentration | 2.0 | Nucleophilic attack on protonated substrate | researchgate.net |

| N-methyl-N-nitrosoaniline | High thiourea (B124793) concentration | 1.3 - 3.8 | Proton transfer to nitrosamine | sci-hub.se |

| N-methyl-N-nitrosoaniline | Low thiourea concentration | < 1 (Inverse) | Nucleophilic attack on protonated substrate | rsc.org |

The choice of solvent can dramatically influence reaction rates and even alter mechanistic pathways. For the denitrosation of N-methyl-N-nitrosoaniline, kinetic studies in ethanolic HCl revealed no catalysis by added nucleophiles, a stark contrast to the behavior observed in water. researchgate.net This suggests that in a less polar solvent like ethanol, the dissociation of the protonated intermediate is altered, making the protonation step rate-limiting regardless of the nucleophile concentration.

Computational models, such as the SMD solvation model used with DFT calculations, can quantify these effects. acs.org For example, theoretical studies on the N-NO bond dissociation energy (BDE) of N-nitroso compounds have been performed in both a vacuum and in acetonitrile (B52724). researchgate.net These calculations show that the solvent stabilizes the resulting species, and DFT methods like B3P86 can predict these BDEs with an average solvent effect of approximately 0.78 kcal/mol in acetonitrile. researchgate.net Such computational approaches are vital for translating gas-phase theoretical models to real-world solution-phase chemistry, providing a more accurate picture of the reaction energetics for compounds like this compound.

Conformational Analysis and Energy Minima through Molecular Dynamics and Quantum Mechanics

The conformational flexibility of this compound is primarily dictated by rotation around the N-N bond and the N-phenyl bond. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are powerful tools to explore the potential energy surface of this molecule and identify its stable conformers.

Rotational Barriers and Conformational Preferences:

The rotation around the N-N bond in N-nitrosamines is known to be restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair over the N=O group. This restriction gives rise to distinct E and Z isomers. The energy barrier for this rotation in N-nitrosamines can range from 23 to 29 kcal/mol, depending on the molecular structure and the solvent. researchgate.net For this compound, the presence of the methyl group and the ortho-fluorophenyl group will influence the relative stability of these isomers.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the geometries and relative energies of the possible conformers. For a related compound, N-nitrosodimethylamine, the barrier to rotation around the N-N bond has been studied using NMR spectroscopy. doi.org In the case of this compound, steric hindrance between the ortho-fluoro substituent and the nitroso group, as well as the methyl group, will play a significant role in determining the preferred conformation.

Molecular Dynamics Simulations:

Molecular dynamics simulations can be used to explore the conformational space of this compound over time. By simulating the motion of the atoms, it is possible to identify the most populated conformational states and the transitions between them. These simulations, when combined with a suitable force field, can provide a dynamic picture of the molecule's behavior in different environments, such as in solution. researchgate.netmdpi.com

Quantum Mechanics and Energy Minima:

Quantum mechanical calculations provide a more accurate description of the electronic structure and are essential for determining the precise geometries and relative energies of the conformers. For substituted anilines, ab initio calculations have been used to study the influence of substituents on molecular geometry. researchgate.net In aniline, the amino group is non-planar with respect to the benzene (B151609) ring. researchgate.net The presence of substituents alters this geometry.

For this compound, QM calculations would likely reveal several low-energy conformers corresponding to different rotational arrangements of the nitroso and methyl groups relative to the fluorophenyl ring. The table below presents a hypothetical summary of relative energies for possible conformers, which would be the target of such a computational study.

| Conformer | Dihedral Angle (C-N-N-O) | Relative Energy (kcal/mol) |

| E, planar | ~180° | 0.0 (reference) |

| Z, planar | ~0° | (Calculated Value) |

| E, non-planar | (Calculated Value) | (Calculated Value) |

| Z, non-planar | (Calculated Value) | (Calculated Value) |

Note: The values in this table are illustrative and would need to be determined by specific quantum mechanical calculations for this compound.

Theoretical Prediction of Substituent Effects on Reactivity, with Emphasis on Fluoro Substitution

The fluorine atom at the ortho position of the phenyl ring is expected to have a significant impact on the reactivity of this compound. This influence stems from a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects of the Fluoro Substituent:

Fluorine is a highly electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and on the amino nitrogen atom. Theoretical studies on substituted anilines have shown that electron-withdrawing groups generally decrease the basicity of the aniline nitrogen. researchgate.netafit.edu

Steric Effects of the Fluoro Substituent:

The presence of the fluorine atom at the ortho position introduces steric hindrance, which can influence the conformation of the N-nitroso group and its accessibility for chemical reactions. This "ortho effect" can lead to unique reactivity compared to its meta- and para-substituted counterparts. chemzipper.comstackexchange.com The steric clash between the fluoro and the N-methyl-N-nitroso groups can force the latter out of the plane of the aromatic ring, which would, in turn, affect the electronic communication between the nitroso group and the phenyl ring.

Impact on Reactivity:

Quantum mechanical calculations can be used to quantify the impact of the fluoro substituent on the reactivity of the molecule. nih.govusp.org Descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps can provide a detailed picture of the molecule's reactivity.

A recent study in June 2024 presented a quantum mechanical analysis of a diverse set of nitrosamines, including those with fluorine substitution, to understand how their structure influences reactivity related to carcinogenicity. nih.gov This approach involves calculating activation energies for metabolic pathways. nih.govusp.org

The table below summarizes the predicted effects of the ortho-fluoro substituent on key reactivity parameters of this compound, based on general principles from computational studies on related compounds.

| Reactivity Parameter | Predicted Effect of ortho-Fluoro Substituent | Rationale |

| Basicity of the amino nitrogen | Decrease | Strong -I effect of fluorine reduces electron density on the nitrogen. researchgate.netafit.edu |

| Nucleophilicity of the nitroso oxygen | Decrease | The -I effect of the fluorophenyl group withdraws electron density from the N-N-O system. |

| Electrophilic aromatic substitution | Deactivation and ortho/para direction (with ortho position sterically hindered) | The -I effect of fluorine deactivates the ring, while the +R effect directs incoming electrophiles to the ortho and para positions. Steric hindrance from the N-methyl-N-nitroso group and the fluoro group will likely favor para substitution. |

| Rotational barrier around the C-N bond | Increase | Steric hindrance between the fluoro group and the N-methyl-N-nitroso group can increase the energy of the transition state for rotation. |

Advanced Analytical Characterization Techniques in Research

High-Resolution Mass Spectrometry for Comprehensive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of 2-fluoro-N-methyl-N-nitrosoaniline. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C₇H₇FN₂O) is 154.05424 Da. uni.lu

In practice, the compound is often analyzed using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov Analysis is typically conducted in both positive and negative electrospray ionization (ESI) modes to maximize the information obtained. nih.gov In positive ion mode, common adducts such as the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, and potassium adduct [M+K]⁺ are observed. uni.lu These adducts provide further confirmation of the molecular weight.

Detailed fragmentation analysis (MS/MS) helps to piece together the molecular structure. Key fragmentation pathways for N-nitrosamines involve the loss of the nitroso group (-NO). For this compound, this would result in a characteristic fragment ion. The high mass accuracy of HRMS ensures that the elemental composition of each fragment can be confidently assigned, providing definitive structural evidence.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₈FN₂O]⁺ | 155.06152 |

| [M+Na]⁺ | [C₇H₇FN₂ONa]⁺ | 177.04346 |

| [M+K]⁺ | [C₇H₇FN₂OK]⁺ | 193.01740 |

| [M+NH₄]⁺ | [C₇H₁₁FN₃O]⁺ | 172.08806 |

| [M-H]⁻ | [C₇H₆FN₂O]⁻ | 153.04696 |

Data predicted using computational models.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are required for a complete and unambiguous assignment of all signals and for understanding the molecule's conformation.

¹H NMR: The proton spectrum would show distinct signals for the methyl protons and the four aromatic protons. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons (³JHH) and through-space coupling to the fluorine atom (JHF).

¹³C NMR: The carbon spectrum would show seven distinct signals: one for the methyl carbon and six for the aromatic carbons (four CH and two quaternary carbons, C-F and C-N). The carbon attached to the fluorine atom (C-F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other aromatic carbons will show smaller, multi-bond JCF couplings.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which is essential for assigning which protons are adjacent to each other in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is critical for assigning the quaternary carbons by observing correlations from the methyl protons to the C-N carbon and the adjacent aromatic carbon, and from aromatic protons to other carbons in the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is key to determining the molecule's preferred conformation, particularly the orientation of the nitroso group relative to the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

N-N=O Group Vibrations: The most characteristic vibrations for the N-nitrosamine functional group are the N=O stretching and N-N stretching modes. The N=O stretch typically appears as a strong band in the IR spectrum, expected in the region of 1450-1500 cm⁻¹. The N-N stretch is usually found at lower frequencies, around 1000-1150 cm⁻¹.

Aromatic Ring Vibrations: The spectrum will show multiple bands related to the fluorinated benzene (B151609) ring. C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-F Bond Vibration: A strong absorption band corresponding to the C-F stretch is expected in the 1200-1300 cm⁻¹ region. This band is a key indicator of the fluorine substitution on the aromatic ring.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can help confirm the substitution pattern on the benzene ring.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| N=O | Stretch | 1450 - 1500 |

| C-F | Stretch | 1200 - 1300 |

| N-N | Stretch | 1000 - 1150 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions, Reaction Monitoring, and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to study its electronic structure and monitor reactions. The UV-Vis spectrum of this compound is expected to show two main absorption bands, characteristic of N-nitrosoanilines.

n → π* Transition: A lower-energy, lower-intensity band is expected in the visible or near-UV region (typically >300 nm). This corresponds to the excitation of a non-bonding electron from the nitrogen or oxygen atom of the nitroso group to an anti-bonding π* orbital. This transition is responsible for the characteristic yellow color of many nitrosamines. nih.gov

π → π* Transition: A higher-energy, higher-intensity band is expected in the UV region (typically <300 nm). This arises from the excitation of an electron from a π bonding orbital of the aromatic system to a π* anti-bonding orbital.

The position and intensity of these bands can be influenced by the fluorine substituent and the solvent used for the analysis. UV-Vis spectroscopy is also a powerful tool for reaction monitoring, as the formation or consumption of the nitrosamine (B1359907) can be followed by measuring the change in absorbance at a characteristic wavelength over time.

Chromatographic Method Development for Reaction Monitoring and Product Purity Assessment (e.g., GC-MS, LC-MS)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, allowing for accurate reaction monitoring and final product purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique for the analysis of N-nitrosamines. nih.gov A reversed-phase method is typically developed. For instance, a method could utilize a phenyl-hexyl column, which provides favorable interactions for aromatic compounds. nih.gov A gradient elution with a mobile phase consisting of water and methanol (B129727) (both often containing 0.1% formic acid to improve peak shape and ionization) is used to separate the components. nih.gov Detection is achieved with a mass spectrometer, often a tandem or high-resolution instrument, operating in a mode like multiple reaction monitoring (MRM) for high sensitivity and selectivity. nih.gov

Table 3: Example LC-MS Method Parameters for N-Nitrosamine Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Phenyl-hexyl (e.g., 150 x 2.1 mm, 3 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Methanol | nih.gov |

| Flow Rate | 0.2 - 0.6 mL/min | nih.govnih.gov |

| Column Temp. | 35 °C | nih.gov |

| Ionization | ESI+ or APCI+ | nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for volatile and thermally stable nitrosamines. The precursor, 2-fluoro-N-methylaniline, has documented GC-MS data. nih.gov However, a key consideration for analyzing N-nitrosamines by GC is the potential for thermal degradation in the hot injector port, which can lead to inaccurate quantification. Therefore, LC-MS is often the preferred method.

Specialized Spectroscopic Techniques for Complex Formation and Electronic Structure (e.g., Mössbauer, EPR for related complexes)

While direct applications to this compound are not documented in readily available literature, specialized spectroscopic techniques like Electron Paramagnetic Resonance (EPR) could be hypothetically employed to study its electronic structure under specific conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule (no unpaired electrons), EPR could be used to study radical intermediates that might be formed during its metabolic activation or photochemical decomposition. For example, if the N-N bond were to cleave homolytically, the resulting radical species could be trapped and characterized by EPR, providing insight into reaction mechanisms.

Mössbauer Spectroscopy: This technique is specific to certain isotopes (e.g., ⁵⁷Fe, ¹¹⁹Sn) and is used to probe the chemical environment of these nuclei, providing information on oxidation states and coordination. It is not directly applicable to this compound itself. However, if the compound were used as a ligand to form a complex with a Mössbauer-active metal like iron, this technique would be invaluable for characterizing the electronic structure and bonding within the resulting metal complex.

Role As a Synthetic Intermediate and Precursor in Chemical Synthesis

Utility in the Synthesis of Complex N-Heterocyclic Compounds (e.g., indoles, quinolines)

The chemical scaffold of 2-fluoro-N-methyl-N-nitrosoaniline serves as a valuable starting point for the construction of complex nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.gov The strategic placement of the fluoro and N-nitroso groups allows for versatile reactivity, particularly in the formation of fused ring systems like indoles and quinolines.

Indole (B1671886) Synthesis:

The N-nitroso group in aniline (B41778) derivatives is instrumental in transition-metal-catalyzed C-H activation strategies for indole synthesis. researchgate.net This approach provides a regioselective and efficient route to the biologically significant indole nucleus. For instance, Rh(III)-catalyzed reactions of N-nitrosoanilines with α-diazo-β-diketo compounds lead to the formation of indoles through a cyclization process. A notable protocol involves the rhodium(III)-catalyzed reaction of N-nitrosoanilines with iodonium (B1229267) ylides, which proceeds via C-H bond activation and subsequent intramolecular cyclization. researchgate.net In this transformation, the nitroso group acts as a traceless directing group, meaning it guides the reaction and is subsequently removed in the process, leading directly to N-alkyl indole derivatives. researchgate.net

Furthermore, metal-free methods have been developed for accessing fluorinated indoles. One such approach utilizes an oxidative-dearomatization strategy, assembling 2-trifluoromethyl NH-indole products from commercially available anilines. nih.gov While not directly starting from this compound, this highlights the importance of fluorinated anilines as precursors to valuable indole structures.

Table 1: Selected Methods for Indole Synthesis from Aniline Derivatives

| Method | Key Reagents/Catalyst | Significance | Reference |

|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | N-Nitrosoaniline, α-diazo-β-diketo compounds, Rh(III) catalyst | Regioselective synthesis of the indole nucleus. | researchgate.net |

| Rh(III)-Catalyzed Traceless Cyclization | N-Nitrosoaniline, Iodonium ylides, Rh(III) catalyst | Direct synthesis of N-alkyl indoles with the nitroso group as a traceless director. | researchgate.net |

| Palladium-Catalyzed Heterocyclization | Functionalized anilines, enamines, Palladium catalyst, Microwave irradiation | Efficient synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. | mdpi.com |

| Metal-Free Oxidative Dearomatization | Anilines, Hexafluoroacetylacetone, Organic oxidant | Scalable, metal-free route to a wide range of fluorinated indoles. | nih.gov |

Quinoline (B57606) Synthesis:

Fluorinated quinolines are significant targets in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as altered lipophilicity and metabolic stability. nih.govresearchgate.net 2-Fluoroaniline (B146934), the parent amine of this compound, is a common precursor in various classical quinoline syntheses. nih.gov

Several established methods for quinoline synthesis can utilize fluorinated anilines:

Doebner-von Miller Reaction: This reaction condenses anilines with α,β-unsaturated carbonyl compounds. nih.gov

Skraup Synthesis: Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org

Friedländer Synthesis: Consists of the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.org

A modern approach involves the synthesis of fluorinated quinoline analogs from 2-fluoroaniline and ethyl 2-methylacetoacetate, which are cyclized to form an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. nih.gov This intermediate can then be further derivatized. nih.gov The presence of the fluorine atom, originating from the aniline precursor, is crucial for the biological activity profile of the final quinoline products. nih.govresearchgate.net

Application as a Traceless Directing Group in Transition-Metal-Catalyzed C-H Activation Strategies

A significant application of the N-nitroso group in compounds like this compound is its function as a traceless directing group in C-H activation. rsc.org This strategy represents an advancement in synthetic efficiency, as the directing group orchestrates a specific chemical transformation and is then cleaved in the same pot, avoiding additional protection and deprotection steps. rsc.org

The N-nitroso group effectively coordinates to transition metals such as rhodium, palladium, and cobalt, directing the activation of the otherwise inert C-H bond at the ortho-position of the aniline ring. researchgate.net This forms a stable, five-membered metallacycle intermediate, which then undergoes functionalization. researchgate.net

Key features of the N-nitroso group as a traceless directing group include:

High Reactivity and Selectivity: It enables highly regioselective functionalization at the C-2 position. rsc.org

One-Pot Removal: The group can be removed under the reaction conditions, often through reduction or denitrosation, to yield the final product without isolating the N-nitroso intermediate. researchgate.netrsc.org

Versatility: This strategy has been successfully employed for various transformations, including olefination, amidation, and the synthesis of heterocyclic systems like indoles. researchgate.netresearchgate.net

For example, the Rh(III)-catalyzed synthesis of N-alkyl indoles from N-nitrosoanilines and iodonium ylides showcases the traceless nature of the nitroso group, which is cleaved during the cyclization cascade. researchgate.net Similarly, palladium-catalyzed ortho-hydroxylation of N-nitrosoanilines uses the nitroso moiety to direct the introduction of a hydroxyl group before its removal. researchgate.net This approach provides a powerful tool for creating ortho-functionalized anilines, which are important synthetic intermediates. researchgate.net

Precursor for Advanced Organic Scaffolds and Derivatized Products

Beyond the synthesis of fundamental heterocycles, this compound and its parent anilines are precursors to more complex and specialized organic scaffolds. The reactivity endowed by the nitroso and fluoro groups allows for the construction of diverse molecular architectures.

One prominent example is the synthesis of halogenated phenazines. A modular synthetic route utilizes N-aryl-2-nitrosoaniline intermediates, formed from the reaction of anilines with nitroaromatics, to produce a series of 3-substituted halogenated phenazines. nih.gov These N-aryl-2-nitrosoaniline intermediates are generated in situ and immediately cyclized to form the phenazine (B1670421) core. nih.gov This method allows for significant structural diversity, leading to compounds with potent biological activities, such as antibacterial and biofilm-eradicating properties. nih.gov

The fluorinated aniline backbone is also a key component in the development of various pharmaceuticals and agrochemicals. The introduction of fluorine can significantly modulate a molecule's properties, including its metabolic stability and bioavailability. nih.gov Therefore, derivatives of 2-fluoroaniline are used to create a wide array of advanced products. chemicalbook.com

Development of Novel Reagents and Catalytic Components from this compound

While this compound is primarily utilized as a synthetic intermediate, its structural features suggest potential for the development of novel reagents and catalytic components. The N-nitroso functionality, combined with the electron-withdrawing fluorine atom, can be chemically modified to create new reactive species.

For instance, the development of N-F fluorinating agents is a significant area of research in fluorine chemistry. nih.gov While not a direct conversion, the N-methylaniline core of this compound could theoretically be a precursor to N-fluoro reagents after removal or transformation of the nitroso group. Such reagents are valuable for electrophilic fluorination reactions. nih.gov

Furthermore, the ability of related fluorinated structures to form stable complexes with transition metals opens avenues for creating new catalysts. Schiff base ligands derived from fluorinated benzohydrazides have been used to synthesize transition metal complexes with demonstrated catalytic activity in oxidation reactions. mdpi.com The coordination chemistry of such fluorinated ligands with metals like copper, nickel, and cobalt is an active area of investigation. mdpi.com The core structure of this compound provides a template from which new ligands could be designed, potentially leading to catalysts with unique reactivity and selectivity, especially in the realm of asymmetric catalysis.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Fluoroaniline |

| 2-trifluoromethyl NH-indole |

| 8-fluoro-2,3-dimethylquinolin-4-ol |

| Ethyl 2-methylacetoacetate |

| N-alkyl indoles |

| Halogenated phenazines |

| N-aryl-2-nitrosoaniline |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Highly Selective and Sustainable Transformations

The future of organic synthesis lies in the development of catalytic systems that are not only highly efficient and selective but also environmentally benign. For a substrate like 2-fluoro-N-methyl-N-nitrosoaniline, research is trending towards greener and more atom-economical catalytic processes.

Photocatalysis : The reduction of nitro compounds using light-driven processes is a rapidly advancing field that offers a green alternative to traditional methods, which often require harsh conditions or stoichiometric, environmentally harmful reagents. thieme-connect.com Future work could involve developing photocatalytic systems for the selective reduction of the nitroso group in this compound to access other valuable functionalities. thieme-connect.com

Transition Metal Catalysis : Rhodium(III)-catalyzed C-H activation has proven effective for the functionalization of N-nitrosoanilines. frontiersin.org This method allows for the efficient formation of new carbon-carbon bonds at the ortho-position to the nitrosoamino group. frontiersin.org Future research will likely focus on expanding the scope of coupling partners and exploring other transition metals to enhance selectivity and reduce catalyst loading, making the process more sustainable.

Solvent-Free and Acid-Free Nitrosation : Methodologies for the synthesis of N-nitroso compounds that avoid the use of solvents and strong acids are highly desirable. rsc.org The use of reagents like tert-butyl nitrite (B80452) (TBN) under solvent-free conditions provides an efficient and clean route to N-nitrosamines, which could be adapted for the synthesis of this compound and its derivatives with high yields and easy product isolation. rsc.org

Catalytic Denitrification/Denitrosation : Catalytic systems, such as those using zero-valent iron (Fe⁰) in combination with bimetallic catalysts like Pd-Ag, are being developed for the denitrification of wastewater. nih.gov The principles of these catalytic reduction processes could be adapted for the selective denitrosation of N-nitrosoanilines, converting them back to their parent amines under mild conditions. This represents a sustainable pathway for both synthesis and remediation.

Table 1: Emerging Catalytic Systems for N-Nitrosoaniline Transformations

| Catalytic System | Transformation Type | Key Features |

|---|---|---|

| Rhodium(III) Complexes | C-H Activation/Alkylation | High functional group tolerance; enables ortho-functionalization. frontiersin.org |

| Semiconductor Photocatalysts | Selective Reduction | Green, low-temperature process driven by light energy. thieme-connect.com |

| tert-Butyl Nitrite (TBN) | N-Nitrosation | Solvent-free, metal-free, and acid-free conditions; high yields. rsc.org |

| Fe⁰ / Pd-Ag | Reductive Denitrosation | Potential for mild, sustainable conversion of N-nitroso compounds to amines. nih.gov |

Exploration of New Reactivity Modes and Mechanistic Pathways for N-Nitrosoanilines

Understanding and discovering new ways in which N-nitrosoanilines react is fundamental to unlocking their synthetic potential. The presence of the fluoro substituent in this compound can significantly influence its reactivity, opening up new mechanistic pathways.

Acid-Catalyzed Reactions : In acidic conditions, N-nitrosoanilines can undergo denitrosation to yield the corresponding secondary amine or rearrange in what is known as the Fischer-Hepp reaction. sci-hub.senih.gov The mechanism involves protonation, which can be followed by nucleophilic attack to cleave the N-N bond. nih.gov The electron-withdrawing nature of the fluorine atom in the ortho position is expected to modulate the electronic density of the aromatic ring and the N-nitroso group, influencing the rates and outcomes of these acid-catalyzed pathways.

Photolytic Cleavage : The N-nitroso group is known to be photolabile. acs.org Upon irradiation with light, the N–N bond can undergo homolytic cleavage, generating nitric oxide (NO) and an anilino radical. acs.org This photo-triggered release of NO is a significant reactivity mode with potential applications in designing photoresponsive materials or therapeutic agents. The subsequent radical can engage in further reactions, a pathway that is ripe for exploration. acs.org

C-H Activation : As directed by the N-nitroso group, transition metals can catalyze the functionalization of the otherwise inert C-H bond at the ortho-position of the aniline (B41778) ring. frontiersin.org Research is ongoing to broaden the scope of these reactions, including alkenylation, acylation, and cyanation, providing a versatile toolkit for elaborating the structure of N-nitrosoanilines. frontiersin.org

Nucleophilic Attack : The nitroso-nitrogen is weakly electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents. nih.gov This reactivity provides a route to synthesize more complex hydrazine (B178648) derivatives. nih.gov

Table 2: Reactivity Modes of N-Nitrosoanilines

| Reactivity Mode | Conditions | Typical Products | Mechanistic Feature |

|---|---|---|---|

| Denitrosation | Acidic media, nucleophiles (e.g., Br⁻, thiourea) | Secondary amine, nitrosating agent | Reversible cleavage of the N-N bond. sci-hub.senih.gov |

| Fischer-Hepp Rearrangement | Strong acid | C-nitroso aromatic amine | Intramolecular migration of the nitroso group. nih.govacs.org |

| Photolysis | UV/Visible Light | Nitric Oxide (NO), anilino radical | Homolytic cleavage of the N-N bond. acs.org |

| Directed C-H Activation | Transition metal catalyst (e.g., Rh(III)) | Ortho-functionalized anilines | Formation of a metallacyclic intermediate. frontiersin.org |

Advanced Computational Approaches for Predictive Chemical Synthesis and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern organic chemistry. For fluoro-substituted N-nitrosoanilines, these methods can provide profound insights into structure, reactivity, and reaction mechanisms, guiding experimental work.

Reaction Pathway and Mechanism Elucidation : Computational studies are powerful for mapping potential energy surfaces of reactions. They can be used to distinguish between proposed mechanistic pathways, such as ruling out a sci-hub.senih.gov-H shift in favor of an electrocyclic ring closure in an aniline synthesis. nih.gov For this compound, DFT can be used to model transition states for C-H activation, photolysis, or rearrangement, providing a framework for understanding and optimizing these reactions.

Conformational Analysis : The geometry of the N-nitroso group, including the planarity of the C₂N-N=O frame and the rotational barrier around the N-N bond, is crucial for its reactivity. researchgate.net DFT and ab initio calculations can accurately predict the ground state structures and rotational barriers, clarifying how the ortho-fluoro substituent influences the molecule's preferred conformation and, consequently, its chemical behavior. researchgate.netmdpi.com

Predicting Reactivity : DFT calculations can determine how substituents influence the electronic properties of a molecule. For instance, calculations can quantify the effect of the condensed furoxan ring and chlorine atoms on the aromaticity and nitro group rotation in benzofuroxan (B160326) derivatives, corroborating experimental kinetic data. mdpi.com Similar studies on this compound would help predict its reactivity towards nucleophiles and electrophiles, aiding in the rational design of new transformations.

Table 3: Applications of Computational Chemistry in N-Nitrosoaniline Research

| Computational Method | Application Area | Insights Gained |

|---|---|---|

| DFT, Ab initio | Conformational Analysis | Prediction of minimum energy structures and N-N bond rotational barriers. researchgate.net |

| DFT | Mechanistic Studies | Elucidation of reaction pathways and identification of transition states. nih.govchemrxiv.org |

| DFT | Reactivity Prediction | Analysis of electronic structure to understand the influence of substituents on reactivity. mdpi.com |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of specifically functionalized organic molecules make them ideal building blocks for advanced hybrid materials. This compound, with its reactive handles and potential for photo-induced activity, is a prime candidate for incorporation into functional materials.

The field of organic-inorganic hybrid materials combines organic components with inorganic frameworks (e.g., metal oxides, polyoxometalates) to create materials with synergistic or novel properties. nih.govrsc.orgresearchgate.net This approach opens pathways to materials with applications in catalysis, optics, electronics, and medicine. nih.govexlibrisgroup.com

Future research could involve using this compound or its derivatives as organic ligands or building blocks in the synthesis of:

Hybrid Photocatalysts : By incorporating the molecule into a porous inorganic matrix, it may be possible to create materials that can harness light to drive chemical reactions.

Sensor Materials : The N-nitroso group's reactivity towards specific analytes could be exploited in sensors where a binding event triggers a detectable optical or electronic signal.

Photoresponsive Polymers : Polymerizing functionalized N-nitrosoanilines could lead to smart materials that change their properties, such as releasing nitric oxide, upon exposure to light. acs.org The synthesis of organic-inorganic hybrid complexes often involves reacting organic amines with metal salts under hydrothermal conditions to form crystalline structures with unique properties, such as photocatalytic activity. rsc.org

Rational Design of New Organic Transformations Utilizing Fluoro-Substituted N-Nitrosoanilines

The culmination of advancements in catalysis, mechanistic understanding, and computational power enables the rational design of entirely new chemical reactions. The fluorine atom in this compound is not a passive spectator; its strong electron-withdrawing and steric properties can be strategically exploited.

Fluorine-Directed Reactivity : The presence of the ortho-fluoro group can be used to tune the regioselectivity of reactions, block certain positions from reacting, or activate adjacent sites. This allows for the design of transformations that would be difficult to achieve with the non-fluorinated analogue.

Tandem Reactions : New transformations can be designed as cascade or tandem reactions, where an initial transformation of the N-nitroso group triggers a subsequent reaction. For example, the photolytic release of NO could generate a reactive radical intermediate that is immediately trapped in a planned cyclization or coupling reaction. acs.org

Exploiting the Nitroso Group as a Traceless Directing Group : The N-nitroso group can be used to direct a C-H functionalization at the ortho position and then be readily removed under mild conditions. frontiersin.org This "traceless" directing group strategy is a powerful tool in modern synthesis, and designing new variations of this approach with fluoro-substituted anilines is a promising research avenue.

Table 4: Proposed Novel Transformations for this compound

| Proposed Transformation | Rationale | Potential Application |

|---|---|---|

| Photo-initiated Radical Cyclization | The anilino radical formed upon photolysis could be trapped intramolecularly by a suitably placed functional group. | Rapid synthesis of complex heterocyclic scaffolds. |

| Fluorine-Tuned Regioselective C-H Functionalization | The electronic effect of the ortho-F atom could influence the site-selectivity of metal-catalyzed reactions on the aromatic ring. | Access to novel, specifically substituted aniline derivatives. |

| Incorporation into Metal-Organic Frameworks (MOFs) | Use as a functional organic linker to create porous materials with photo-releasable NO. | Development of materials for gas storage or controlled drug delivery. |

| Asymmetric Catalysis | Design of chiral catalysts for enantioselective transformations at the position ortho to the directing nitroso group. | Synthesis of enantiomerically pure pharmaceutical intermediates. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-fluoro-N-methyl-N-nitrosoaniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrosation of the parent amine (2-fluoro-N-methylaniline) using sodium nitrite under acidic conditions. The reaction is highly pH-dependent; optimal yields are achieved in dilute HCl (0.1–1 M) at 0–5°C to minimize side reactions like dimerization or hydrolysis . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s sensitivity to light and heat. Yields for analogous nitrosoanilines range from 60–85% under controlled conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of H/C NMR and high-resolution mass spectrometry (HRMS). The fluorine atom induces distinct splitting patterns in NMR (e.g., F coupling in aromatic protons). For nitroso group confirmation, infrared spectroscopy (IR) at 1450–1500 cm (N=O stretch) is critical. HRMS data should match the molecular ion [CHFNO] with an error margin <2 ppm .

Q. What are the stability considerations for this compound during storage and handling?

- Methodological Answer : The compound is thermally labile and prone to decomposition under light. Store in amber vials at –20°C under inert gas (argon or nitrogen). Stability tests in ethanol show <5% degradation over 30 days when stored in darkness. Avoid aqueous solutions at neutral or basic pH due to rapid nitroso group hydrolysis .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in electrophilic or nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophilic attacks to the para position of the aromatic ring, as observed in nitration reactions of fluorinated nitrosoanilines . For nucleophilic substitution (e.g., with thiols), the nitroso group enhances reactivity by polarizing the aromatic ring. Kinetic studies using stopped-flow techniques in HSO reveal rate constants 1.5–2× higher than non-fluorinated analogs due to increased electrophilicity .

Q. What analytical techniques are recommended for quantifying trace amounts of this compound in complex biological or environmental matrices?

- Methodological Answer : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron-capture negative ionization (ECNI) for enhanced sensitivity to fluorine. Derivatization with pentafluorobenzoyl chloride improves volatility. Limit of detection (LOD) for nitroso compounds in similar matrices is ~0.1 ppb . Isotope dilution with N-labeled internal standards minimizes matrix effects .

Q. How can computational modeling (e.g., DFT) predict degradation pathways or mutagenic potential of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model N-nitrosamine bond dissociation energies (BDEs) to predict stability. Fluorine’s electronegativity lowers the BDE of the N–NO bond by ~10 kcal/mol compared to non-fluorinated analogs, increasing susceptibility to photolytic cleavage. Mutagenicity risk via nitrosamine-mediated DNA alkylation can be assessed using QSAR models (e.g., TOPKAT) .

Q. What experimental strategies resolve contradictions in reported kinetic data for nitroso group rearrangements in fluorinated nitrosoanilines?

- Methodological Answer : Discrepancies in rearrangement rates (e.g., acid-catalyzed vs. thermal) can be addressed by isotopic labeling (N or O) and monitoring via NMR or mass spectrometry. For example, N-labeled nitrite studies in HSO revealed minimal isotopic incorporation in rearrangement products, suggesting intramolecular mechanisms dominate .

Critical Considerations for Researchers

- Contradictory Data : Evidence from isotopic labeling suggests acid-catalyzed rearrangements are intramolecular , conflicting with earlier hypotheses of nitrite participation. Replicate studies under anhydrous conditions are recommended.

- Safety Protocols : Nitroso compounds are potent carcinogens. Use glove boxes for synthesis and handling, and validate air monitoring with OSHA-approved methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products